molecular formula C10H12N2OS B1386247 2-(2-Hydroxyethylsulfanyl)-4,6-dimethylnicotinonitrile CAS No. 188591-53-9

2-(2-Hydroxyethylsulfanyl)-4,6-dimethylnicotinonitrile

Cat. No.: B1386247
CAS No.: 188591-53-9
M. Wt: 208.28 g/mol
InChI Key: PWWYJFAAKIJECL-UHFFFAOYSA-N
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Description

2-(2-Hydroxyethylsulfanyl)-4,6-dimethylnicotinonitrile is an organic compound that belongs to the class of nicotinonitriles This compound is characterized by the presence of a hydroxyethylsulfanyl group attached to the 2-position of the nicotinonitrile ring, along with two methyl groups at the 4 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Hydroxyethylsulfanyl)-4,6-dimethylnicotinonitrile can be achieved through a multi-step process. One common method involves the reaction of 2-chloro-4,6-dimethylnicotinonitrile with 2-mercaptoethanol in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution of the chlorine atom by the hydroxyethylsulfanyl group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the purification process may involve crystallization or chromatography to obtain the desired product with high purity.

Types of Reactions:

    Oxidation: The hydroxyethylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyethylsulfanyl group can participate in substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed for the reduction of the nitrile group.

    Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Hydroxyethylsulfanyl)-4,6-dimethylnicotinonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a precursor to active pharmaceutical ingredients.

    Industry: The compound is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyethylsulfanyl)-4,6-dimethylnicotinonitrile depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors. The hydroxyethylsulfanyl group can enhance the compound’s binding affinity to these targets, leading to the modulation of biological pathways. For example, it may inhibit specific enzymes involved in disease processes, thereby exerting therapeutic effects.

Comparison with Similar Compounds

  • 2-(2-Hydroxyethylsulfanyl)-4,6-dimethylnicotinonitrile
  • 2-(2-Hydroxyethylsulfanyl)-4-methylnicotinonitrile
  • 2-(2-Hydroxyethylsulfanyl)-6-methylnicotinonitrile

Comparison: Compared to its analogs, this compound is unique due to the presence of two methyl groups at the 4 and 6 positions. This structural feature can influence its chemical reactivity and biological activity. For instance, the additional methyl groups may enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Properties

IUPAC Name

2-(2-hydroxyethylsulfanyl)-4,6-dimethylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2OS/c1-7-5-8(2)12-10(9(7)6-11)14-4-3-13/h5,13H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWWYJFAAKIJECL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)SCCO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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